2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy-
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Overview
Description
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- is a chemical compound with the molecular formula C10H11ClN2O2 It is a derivative of imidazolidinone, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- typically involves the reaction of 4-chloroaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-imidazolidinone: A closely related compound with similar structural features.
1-(4-Chlorophenyl)-3-(1-ureido)-2-imidazolidinone: Another derivative with potential pharmacological applications
Uniqueness
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
52420-34-5 |
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Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-13-7-6-12(10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
PFUFTEPPKUDPAT-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCN(C1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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